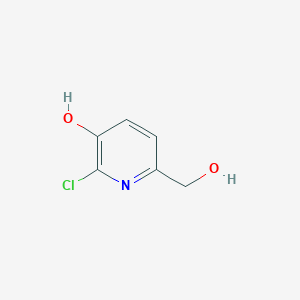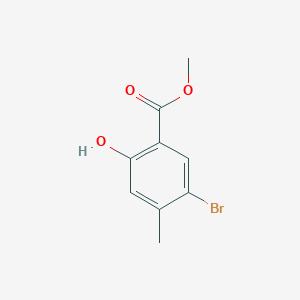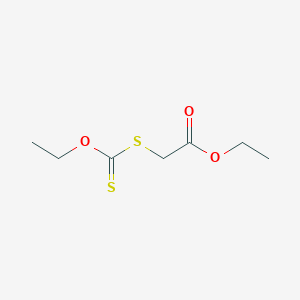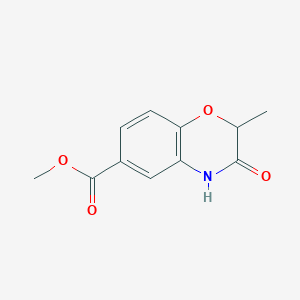
3,3-Difluoroindolin-2-one
Vue d'ensemble
Description
3,3-Difluoroindolin-2-one is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 g/mol . The IUPAC name for this compound is 3,3-difluoro-1H-indol-2-one .
Synthesis Analysis
The synthesis of this compound and similar compounds has been studied in the past . One method involves the reduction of 3,3-difluoro-2-oxindoles using a borane tetrahydrofuran complex . This method has been found to yield either 3-fluoroindoles or 3,3-difluoroindolines .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The InChI code for this compound is 1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.13 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 29.1 Ų .Applications De Recherche Scientifique
3,3-Difluoroindolin-2-one : Analyse complète des applications de recherche scientifique :
Synthèse d'indoles fluorés
This compound sert de précurseur dans la synthèse de divers dérivés d'indole fluorés. Ces dérivés sont importants en raison de leurs activités biologiques potentielles et de leurs applications en chimie médicinale .
Réactions de difluorohydroxylation
Ce composé est utilisé dans les réactions de difluorohydroxylation des indoles, une méthode permettant d'introduire des atomes de fluor dans des molécules organiques, améliorant ainsi leur activité biologique et leur stabilité .
Synthèse sans photocatalyseur
Il a été utilisé dans des conditions sans photocatalyseur pour la synthèse d'oxindoles fluorés, qui sont des échafaudages précieux dans les produits pharmaceutiques .
Potentiel biologique
Les dérivés d'indole, y compris ceux liés à this compound, ont montré un potentiel biologique significatif avec des applications allant des traitements cliniques à la liaison avec de multiples récepteurs pour le développement de médicaments .
Recherche chimique
Mécanisme D'action
Target of Action
Indole derivatives, which include 3,3-difluoroindolin-2-one, are known to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, potentially influencing numerous biological processes.
Mode of Action
It’s known that the compound can be synthesized from appropriately substituted isatin derivatives with dast . The resulting this compound can then be reduced to 3-fluoroindoles or 3,3-difluoroindolines . This suggests that the compound may interact with its targets through a similar reduction process, leading to changes in the targets’ function or activity.
Biochemical Pathways
The synthesis of this compound involves the reduction of 3,3-difluoro-2-oxindoles , suggesting that the compound may influence pathways related to the metabolism of these substances
Pharmacokinetics
It’s known that fluorinated drugs often exhibit increased lipid solubility, improved oxidative and thermal stability, and enzymic reaction inhibition properties
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
It’s known that the synthesis of this compound can be carried out under mild conditions , suggesting that the compound may be relatively stable in a variety of environments
Analyse Biochimique
Biochemical Properties
3,3-Difluoroindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes due to the presence of fluorine atoms, which enhance its binding affinity and stability . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Akt, MAPK, and NF-κB signaling pathways, which are vital for cell survival and proliferation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The fluorine atoms in the compound enhance its binding affinity, making it a potent inhibitor of certain enzymes . Furthermore, this compound can modulate gene expression by interacting with DNA and RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
3,3-difluoro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORVPBLZSJVLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415835 | |
| Record name | 3,3-Difluoroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197067-27-9 | |
| Record name | 3,3-Difluoroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azaspiro[4.5]decane-2,8-dione](/img/structure/B1366401.png)







![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)

